An In-depth Technical Guide to 7-Nitroindole-3-carboxaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 7-Nitroindole-3-carboxaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently shown that a deep, mechanistic understanding of a chemical entity is paramount to its successful application, particularly in the complex landscape of drug discovery. This guide is crafted not as a mere repository of data, but as a comprehensive manual for the proficient handling, strategic utilization, and innovative application of 7-Nitroindole-3-carboxaldehyde. The structure of this document intentionally deviates from rigid templates, opting instead for a narrative that logically unfolds the scientific story of this versatile molecule. We will explore not just the "what" and "how," but the critical "why" that underpins experimental choices and synthetic strategies. Every piece of information herein is grounded in established scientific principles and supported by authoritative references to ensure trustworthiness and facilitate further research.
Molecular Overview and Significance
7-Nitroindole-3-carboxaldehyde, with the systematic IUPAC name 7-nitro-1H-indole-3-carbaldehyde, is a crystalline solid that presents as a yellow to light green powder.[1][2] This bifunctional indole derivative, bearing a strongly electron-withdrawing nitro group at the 7-position and a reactive aldehyde at the 3-position, is a molecule of significant interest in medicinal chemistry and organic synthesis.[1][3] Its unique electronic architecture not only modulates its own reactivity but also imparts distinct biological properties to its downstream derivatives, making it a valuable scaffold for the development of novel therapeutics.[3][4]
The strategic placement of the nitro and aldehyde groups creates a unique chemical personality. The aldehyde serves as a versatile handle for a plethora of chemical transformations, including condensations and reductions, while the nitro group profoundly influences the electron density of the indole ring system, directing further substitutions and modulating the molecule's overall polarity and binding characteristics.[3] This duality makes 7-Nitroindole-3-carboxaldehyde a powerful intermediate for constructing complex heterocyclic systems and libraries of potential drug candidates.[1][2]
Structural and Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is the bedrock of its effective application. The key physicochemical data for 7-Nitroindole-3-carboxaldehyde are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 10553-14-7 | [3][5] |
| Molecular Formula | C₉H₆N₂O₃ | [3][5] |
| Molecular Weight | 190.16 g/mol | [3][5] |
| Appearance | Yellow to light green solid/powder | [1][2] |
| Melting Point | 180-183 °C | [6] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, and benzene. | [1][6] |
| Storage Conditions | Store under an inert atmosphere (Argon or Nitrogen) at 2-8 °C. | [6] |
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy (Predicted)
The electron-withdrawing nature of the nitro and aldehyde groups will significantly deshield the protons and carbons of the indole ring, leading to downfield chemical shifts.
-
¹H NMR: The aldehyde proton is expected to be the most downfield, likely appearing as a singlet above 10 ppm. The protons on the indole ring will exhibit complex splitting patterns influenced by their positions relative to the substituents. The N-H proton of the indole will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbonyl carbon of the aldehyde will be the most downfield signal, typically in the 180-190 ppm region. The carbons of the indole ring will also be deshielded, with the carbon bearing the nitro group showing a significant downfield shift.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the characteristic vibrational frequencies of the functional groups.
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the indole N-H bond.
-
C=O Stretch: A strong, sharp absorption in the region of 1670-1700 cm⁻¹ for the aldehyde carbonyl.
-
NO₂ Stretch: Two strong absorptions, one symmetric and one asymmetric, typically around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Multiple peaks in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 190. The fragmentation pattern would be influenced by the stability of the indole ring and the presence of the functional groups.
-
Loss of H·: A peak at m/z 189, corresponding to the loss of a hydrogen radical.
-
Loss of ·CHO: A peak at m/z 161, resulting from the loss of the formyl radical.
-
Loss of NO₂: A peak at m/z 144, due to the loss of the nitro group.
-
Further Fragmentation: Subsequent fragmentation of the indole ring would lead to smaller characteristic fragments.
Synthesis and Reactivity
The synthetic utility of 7-Nitroindole-3-carboxaldehyde stems from its role as a versatile building block. Its preparation and subsequent reactions are critical for the construction of more complex molecular architectures.
Synthesis via Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group at the electron-rich C3 position of the indole ring. For the synthesis of 7-Nitroindole-3-carboxaldehyde, the starting material would be 7-nitroindole.
Diagram: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of 7-nitroindole.
Experimental Protocol: Vilsmeier-Haack Formylation of 7-Nitroindole
This protocol is adapted from standard Vilsmeier-Haack procedures and should be optimized for this specific substrate.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form. The formation of a solid is often observed.
-
Reaction with 7-Nitroindole: Dissolve 7-nitroindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.
-
Isolation and Purification: The product often precipitates from the aqueous mixture. Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Causality Behind Experimental Choices: The use of anhydrous DMF is critical as any moisture will react with and decompose the POCl₃ and the Vilsmeier reagent. The reaction is performed at low initial temperatures to control the exothermic formation of the Vilsmeier reagent. The subsequent heating provides the necessary activation energy for the electrophilic attack of the less reactive nitro-substituted indole. The basic work-up hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic byproducts.
Key Reactions of 7-Nitroindole-3-carboxaldehyde
The aldehyde functionality is a gateway to a diverse range of chemical transformations.
1. Reduction to (7-Nitro-1H-indol-3-yl)methanol
The reduction of the aldehyde to a primary alcohol is a fundamental transformation that can be readily achieved using mild reducing agents like sodium borohydride (NaBH₄). This transformation is valuable for introducing a hydroxymethyl group, which can be further functionalized.
Diagram: Reduction of 7-Nitroindole-3-carboxaldehyde
Caption: Reduction of the aldehyde to a primary alcohol.
Experimental Protocol: Reduction with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask, dissolve 7-Nitroindole-3-carboxaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices: Sodium borohydride is a selective reducing agent for aldehydes and ketones and will not reduce the nitro group under these mild conditions. The reaction is performed at low temperature to control the reaction rate and minimize potential side reactions.
2. Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction where the aldehyde reacts with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product. This reaction is widely used to synthesize compounds with potential biological activities.
Diagram: Knoevenagel Condensation Workflow
Caption: General scheme of the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a round-bottom flask, dissolve 7-Nitroindole-3-carboxaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (a few drops).
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 1-3 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product, 2-((7-nitro-1H-indol-3-yl)methylene)malononitrile, often precipitates and can be collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst. The product is often pure enough for subsequent use, but can be recrystallized if necessary.
Causality Behind Experimental Choices: A weak base is used to deprotonate the active methylene compound, forming a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. A strong base is avoided as it could promote self-condensation of the aldehyde or other side reactions.
Applications in Drug Discovery and Medicinal Chemistry
The 7-nitroindole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[4] 7-Nitroindole-3-carboxaldehyde, as a key intermediate, provides access to a wide array of derivatives with potential therapeutic applications.
Precursor for Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) has been implicated in various neurological disorders.[4] The 7-nitroindazole core, which can be conceptually derived from 7-nitroindole, is a known pharmacophore for potent and selective nNOS inhibitors. While a direct synthetic route from 7-Nitroindole-3-carboxaldehyde to a 7-nitroindazole-based nNOS inhibitor is not explicitly detailed in the provided search results, the structural similarity suggests its potential as a starting material for the synthesis of such inhibitors through a series of well-established organic transformations.
Diagram: Potential Synthetic Pathway to nNOS Inhibitor Scaffold
Caption: Conceptual pathway from 7-nitroindole-3-carboxaldehyde to a key medicinal chemistry scaffold.
Building Block for Anticancer and Antimicrobial Agents
Derivatives of 7-Nitroindole-3-carboxaldehyde have been investigated for their potential as anticancer and antimicrobial agents.[3] The introduction of various substituents through reactions at the aldehyde group can lead to compounds with enhanced biological activity and selectivity. The electron-withdrawing nature of the nitro group can also contribute to the overall pharmacological profile of the molecule.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling 7-Nitroindole-3-carboxaldehyde.
-
Hazard Identification: The compound is harmful if swallowed and may cause skin and eye irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
7-Nitroindole-3-carboxaldehyde is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive aldehyde and an electron-withdrawing nitro group on an indole scaffold provides a rich platform for the synthesis of a diverse range of complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is crucial for unlocking its full potential in research and drug development.
References
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ChemBK. (n.d.). 7-NITROINDOLE-3-CARBOXALDEHYDE. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 7-Nitroindole-3-carboxaldehyde. Retrieved from [Link]
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